molecular formula C18H31NO2S B1623977 S-farnesylcysteine CAS No. 68000-92-0

S-farnesylcysteine

Cat. No.: B1623977
CAS No.: 68000-92-0
M. Wt: 325.5 g/mol
InChI Key: SYSLNQMKLROGCL-BCYUYYMPSA-N
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Description

S-farnesylcysteine is a compound that plays a crucial role in the post-translational modification of proteins, specifically through a process known as prenylation. This modification involves the addition of a farnesyl group to a cysteine residue at or near the C-terminus of a target protein. This process is essential for the proper localization and function of various proteins within the cell, particularly those involved in cellular signaling, DNA replication, and trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-farnesylcysteine typically involves the enzymatic transfer of a farnesyl group from farnesyl diphosphate to a cysteine residue on the target protein. This reaction is catalyzed by the enzyme farnesyltransferase. The reaction conditions generally require the presence of a zinc ion, which is coordinated at the active site of the enzyme, facilitating the transfer of the farnesyl group .

Industrial Production Methods

Industrial production of this compound involves the large-scale cultivation of cells that express the necessary enzymes for prenylation. These cells are harvested, and the proteins are extracted and purified. The farnesylation process is then carried out in vitro using purified farnesyltransferase and farnesyl diphosphate .

Chemical Reactions Analysis

Types of Reactions

S-farnesylcysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the stability of the protein and the farnesyl group .

Major Products Formed

The major products formed from these reactions include disulfide-linked proteins, reduced thiol proteins, and proteins with substituted chemical groups. These modifications can significantly alter the function and localization of the proteins within the cell .

Scientific Research Applications

S-farnesylcysteine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-farnesylcysteine involves the covalent attachment of a farnesyl group to the thiol group of a cysteine residue on the target protein. This modification facilitates the anchoring of the protein to cellular membranes, which is crucial for its proper localization and function. The farnesyl group interacts with specific lipid domains within the membrane, allowing the protein to participate in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-farnesylcysteine include:

Uniqueness

This compound is unique in its ability to specifically target proteins with a C-terminal CAAX motif, where the farnesyl group is added to the cysteine residue. This specificity is crucial for the proper function of many signaling proteins, particularly those involved in cell growth and differentiation .

Properties

IUPAC Name

(2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/b15-9+,16-11+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSLNQMKLROGCL-BCYUYYMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)N)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316758
Record name Farnesylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Farnesylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68000-92-0
Record name Farnesylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68000-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Farnesylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068000920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farnesylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-FARNESYL CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59S52SU9NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Farnesylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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